![molecular formula C12H12O2S B12287351 (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one](/img/structure/B12287351.png)
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is an organic compound with a complex structure that includes a methoxy group, a methylthio group, and an indenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate indenone derivative with a methoxy(methylthio)methylene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy and methylthio groups can be oxidized to form sulfoxides and sulfones.
Reduction: The indenone core can be reduced to form dihydroindenone derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroindenone derivatives, and various substituted indenone compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one involves its interaction with specific molecular targets. The methoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The indenone core may interact with nucleophilic sites, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halides: These compounds have a perovskite structure and are used in solar cells and other electronic applications.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound is used as a starting material for the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
(Z)-2,3-dihydro-2-[methoxy(methylthio)methylene]-1H-Inden-1-one is unique due to its combination of methoxy and methylthio groups attached to an indenone core
Propriétés
Formule moléculaire |
C12H12O2S |
|---|---|
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
(2Z)-2-[methoxy(methylsulfanyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C12H12O2S/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6H,7H2,1-2H3/b12-10- |
Clé InChI |
YGWCZZFYAWJGFH-BENRWUELSA-N |
SMILES isomérique |
CO/C(=C/1\CC2=CC=CC=C2C1=O)/SC |
SMILES canonique |
COC(=C1CC2=CC=CC=C2C1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


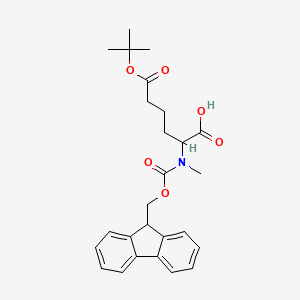
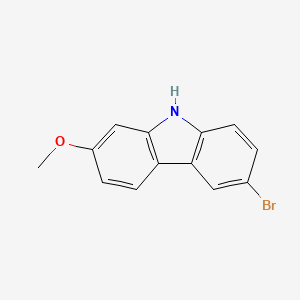
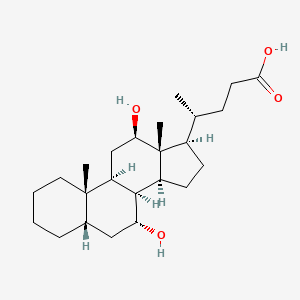
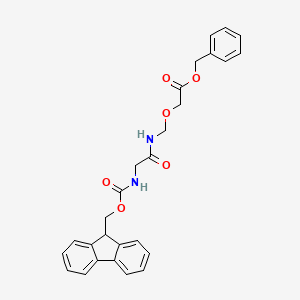

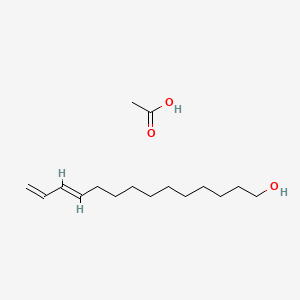

![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
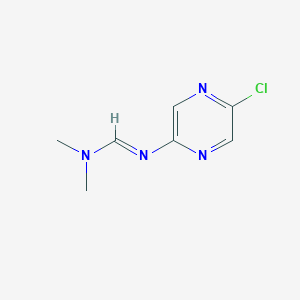
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

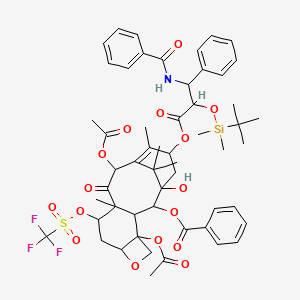
![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
![tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
